Cas no 912762-08-4 (3,5-dimethoxy-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide)

3,5-Dimethoxy-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide is a benzothiazole-derived compound characterized by its methoxy-substituted aromatic framework. This structure imparts distinct electronic and steric properties, making it valuable in synthetic chemistry and pharmaceutical research. The presence of multiple methoxy groups enhances solubility and modulates reactivity, while the benzothiazole moiety contributes to potential biological activity, particularly in medicinal chemistry applications. Its well-defined molecular architecture allows for precise functionalization, facilitating its use as an intermediate in the development of heterocyclic compounds. The compound's stability and purity profile make it suitable for rigorous experimental studies, including structure-activity relationship investigations.
3,5-dimethoxy-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide structure
912762-08-4 structure
Product Name:3,5-dimethoxy-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide
CAS No:912762-08-4
MF:C18H18N2O4S
MW:358.411523342133
CID:6374879
PubChem ID:7192688
Update Time:2025-10-28

3,5-dimethoxy-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide Chemical and Physical Properties

Names and Identifiers

    • 3,5-dimethoxy-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide
    • Benzamide, 3,5-dimethoxy-N-(4-methoxy-7-methyl-2-benzothiazolyl)-
    • F1813-0196
    • 912762-08-4
    • 3,5-dimethoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide
    • AKOS024610611
    • Inchi: 1S/C18H18N2O4S/c1-10-5-6-14(24-4)15-16(10)25-18(19-15)20-17(21)11-7-12(22-2)9-13(8-11)23-3/h5-9H,1-4H3,(H,19,20,21)
    • InChI Key: ZGUVXOCNAXSHIS-UHFFFAOYSA-N
    • SMILES: C(NC1=NC2=C(OC)C=CC(C)=C2S1)(=O)C1=CC(OC)=CC(OC)=C1

Computed Properties

  • Exact Mass: 358.09872823g/mol
  • Monoisotopic Mass: 358.09872823g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 5
  • Complexity: 454
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 97.9Ų

Experimental Properties

  • Density: 1.310±0.06 g/cm3(Predicted)
  • pka: 9.07±0.70(Predicted)

3,5-dimethoxy-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide Pricemore >>

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Additional information on 3,5-dimethoxy-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide

Comprehensive Overview of 3,5-dimethoxy-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide (CAS No. 912762-08-4)

3,5-dimethoxy-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide (CAS No. 912762-08-4) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This benzothiazole derivative is known for its unique structural features and potential applications in drug discovery and crop protection. The compound's molecular formula is C19H20N2O4S, with a molecular weight of 372.44 g/mol. Its intricate structure combines dimethoxybenzamide and methoxy-methylbenzothiazole moieties, making it a subject of interest for researchers exploring novel bioactive molecules.

The synthesis of 3,5-dimethoxy-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide typically involves multi-step organic reactions, including condensation and amidation processes. Researchers often employ advanced techniques like NMR spectroscopy and mass spectrometry to confirm its purity and structural integrity. This compound's solubility in organic solvents such as DMSO and methanol makes it suitable for various experimental applications. Its thermal stability and photochemical properties are also areas of active investigation, particularly for applications requiring light-sensitive materials.

In pharmaceutical research, 3,5-dimethoxy-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide has shown promise as a potential scaffold for developing kinase inhibitors. Recent studies suggest its structural similarity to known tyrosine kinase inhibitors, sparking interest in oncology applications. The compound's benzothiazole core is particularly noteworthy, as this heterocycle is prevalent in many FDA-approved drugs. Researchers are exploring its potential in addressing drug-resistant cancers, a hot topic in current medical research.

The agrochemical industry has also shown interest in 3,5-dimethoxy-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide due to its structural resemblance to known plant growth regulators. Preliminary studies indicate possible applications in crop protection and sustainable agriculture, particularly in developing eco-friendly alternatives to traditional pesticides. This aligns with current global trends toward green chemistry and environmentally benign agricultural practices.

From a commercial perspective, the demand for 3,5-dimethoxy-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide has been steadily increasing, particularly from research institutions and pharmaceutical companies engaged in drug discovery programs. The compound is typically supplied in milligram to gram quantities by specialty chemical manufacturers, with purity levels ranging from 95% to 99%. Current market trends show growing interest in custom synthesis services for this and similar benzothiazole derivatives.

Quality control for 3,5-dimethoxy-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide involves rigorous analytical testing, including HPLC analysis for purity assessment and spectroscopic confirmation of structure. Storage recommendations typically suggest keeping the compound in a cool, dry environment, protected from light to maintain stability. These handling protocols are crucial for researchers working with this sensitive compound.

Recent advancements in computational chemistry have enabled more efficient study of 3,5-dimethoxy-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide's potential interactions with biological targets. Molecular docking studies and QSAR modeling have provided valuable insights into its possible mechanisms of action, reducing the need for extensive empirical testing. This computational approach aligns with current trends toward AI-assisted drug discovery and in silico screening methods.

The patent landscape surrounding 3,5-dimethoxy-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide and related compounds has become increasingly active, with several applications filed in recent years covering its synthesis methods and potential therapeutic applications. This intellectual property activity reflects the compound's perceived value in both pharmaceutical and agricultural applications.

Environmental and safety considerations for 3,5-dimethoxy-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide are an important aspect of its handling. While not classified as hazardous under current regulations, standard laboratory precautions should be observed when working with this compound. Researchers are particularly interested in its biodegradability profile and potential ecotoxicological effects, especially for agricultural applications.

Future research directions for 3,5-dimethoxy-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide may include exploration of its structure-activity relationships through systematic modification of its functional groups. There is also growing interest in developing more efficient synthetic routes to this compound, potentially using catalytic methods or flow chemistry techniques to improve yield and reduce waste generation.

In conclusion, 3,5-dimethoxy-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide (CAS No. 912762-08-4) represents an intriguing chemical entity with diverse potential applications. Its unique structural features and demonstrated biological activities make it a valuable compound for researchers in multiple fields. As scientific understanding of this molecule continues to grow, it may find applications addressing some of today's most pressing challenges in healthcare and agriculture.

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